2-[4-(2-methoxyphenyl)piperazin-1-yl]-6-methylpyrimidin-4(3H)-one
Description
2-[4-(2-Methoxyphenyl)piperazin-1-yl]-6-methylpyrimidin-4(3H)-one is a pyrimidinone derivative featuring a piperazine ring substituted with a 2-methoxyphenyl group at the N4 position and a methyl group at the C6 position.
Properties
IUPAC Name |
2-[4-(2-methoxyphenyl)piperazin-1-yl]-4-methyl-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2/c1-12-11-15(21)18-16(17-12)20-9-7-19(8-10-20)13-5-3-4-6-14(13)22-2/h3-6,11H,7-10H2,1-2H3,(H,17,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGVCCIDDXWPKKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)N2CCN(CC2)C3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-methoxyphenyl)piperazin-1-yl]-6-methylpyrimidin-4(3H)-one typically involves the following steps:
Formation of the Piperazine Ring: The initial step involves the formation of the piperazine ring by reacting 2-methoxyaniline with ethylene glycol in the presence of a catalyst.
Pyrimidine Ring Formation: The piperazine derivative is then reacted with 2-chloro-4,6-dimethylpyrimidine under basic conditions to form the desired pyrimidine ring.
Final Coupling: The final step involves coupling the intermediate with 2-methoxyphenylpiperazine under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products. Techniques such as continuous flow synthesis and automated reactors are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-[4-(2-methoxyphenyl)piperazin-1-yl]-6-methylpyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
2-[4-(2-methoxyphenyl)piperazin-1-yl]-6-methylpyrimidin-4(3H)-one has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Studied for its interactions with various biological receptors, particularly adrenergic receptors.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders, cardiovascular diseases, and certain types of cancer.
Industry: Utilized in the development of new pharmaceuticals and as a precursor in the synthesis of more complex molecules
Mechanism of Action
The compound exerts its effects primarily through interaction with alpha1-adrenergic receptors. It acts as an antagonist, blocking the action of endogenous catecholamines like noradrenaline and adrenaline. This leads to vasodilation and a decrease in blood pressure. The compound’s mechanism involves binding to the receptor’s active site, preventing the activation of downstream signaling pathways .
Comparison with Similar Compounds
Key Structural Features :
- Pyrimidinone core: Provides hydrogen-bonding capabilities via the carbonyl and NH groups.
- C6 methyl group : Contributes to hydrophobic interactions and metabolic stability.
Synthetic routes for analogous compounds typically involve multi-step nucleophilic substitutions and coupling reactions, often optimized under controlled pH and temperature conditions . Characterization relies on NMR, mass spectrometry, and X-ray crystallography (using SHELX software for refinement) .
Comparison with Similar Compounds
Structural analogs of this compound vary in substituents on the phenyl ring, piperazine, or pyrimidinone moieties, leading to divergent chemical and biological profiles. Below is a systematic comparison:
Positional Isomerism of Methoxy Substituents
| Compound | Substituent Position | Key Differences | Biological Impact |
|---|---|---|---|
| Target Compound | 2-Methoxyphenyl | - Ortho-substitution creates steric hindrance near the piperazine nitrogen. - Electron-donating methoxy group enhances π-π stacking with aromatic residues in receptors. |
Selective affinity for 5-HT1A receptors; potential anxiolytic/antidepressant activity . |
| 2-[4-(4-Methoxyphenyl)piperazin-1-yl]-6-methylpyrimidin-4(3H)-one | 4-Methoxyphenyl | - Para-substitution allows better planar alignment with receptor pockets. - Increased solubility due to reduced steric bulk. |
Broader receptor activity (e.g., 5-HT2A antagonism), but lower selectivity . |
| 2-[4-(3-Methoxyphenyl)piperazin-1-yl]-6-methylpyrimidin-4(3H)-one | 3-Methoxyphenyl | - Meta-substitution balances electronic and steric effects. | Demonstrated antidepressant properties in rodent models . |
Mechanistic Insight : The ortho-methoxy group in the target compound may limit rotational freedom, favoring conformations that improve binding to specific serotonin receptor subtypes .
Substituent Effects on Piperazine and Pyrimidinone Moieties
Reactivity Trends :
- Electron-donating groups (e.g., methoxy) increase susceptibility to electrophilic substitution but reduce oxidative stability compared to halogenated analogs .
- Bulky substituents (e.g., benzyl) enhance receptor binding kinetics but may reduce blood-brain barrier permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
